molecular formula C9H6FNO2 B1610390 7-fluoro-1H-indole-5-carboxylic Acid CAS No. 256935-99-6

7-fluoro-1H-indole-5-carboxylic Acid

Cat. No.: B1610390
CAS No.: 256935-99-6
M. Wt: 179.15 g/mol
InChI Key: MYXBVKCHUTXDAR-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indole-5-carboxylic Acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 7th position and a carboxylic acid group at the 5th position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-indole-5-carboxylic Acid typically involves the fluorination of indole derivatives. One common method is the lithiation of 5-bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine, followed by treatment with trimethylstannane chloride and subsequent reaction with Selectfluor . This method yields the desired fluorinated indole derivative in good yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-indole-5-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

    Nucleophilic Addition: Esters and amides of this compound.

    Oxidation and Reduction: Quinonoid and dihydro derivatives.

Scientific Research Applications

7-Fluoro-1H-indole-5-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing fluorinated drugs with enhanced efficacy and stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

  • 5-Fluoro-1H-indole-2-carboxylic Acid
  • 7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Comparison: 7-Fluoro-1H-indole-5-carboxylic Acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which imparts distinct chemical and biological properties. Compared to other fluorinated indole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

7-fluoro-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXBVKCHUTXDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468648
Record name 7-fluoro-1H-indole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256935-99-6
Record name 7-Fluoro-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256935-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-fluoro-1H-indole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-1H-indole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-7-fluoroindole 21a (1.71 mmol, 365 mg) in THF at −60° C. was added n-BuLi (1.6 M solution in hexanes, 5.2 mmol, 3.2 mL). The solution was kept at −60° C. for 4 h and was then poured onto an excess of freshly crushed dry ice. Water was added and the mixture was acidified to pH 4. The organic phase was concentrated and the residue was purified by flash column chromatography (silica gel, 35% EtOAc/hexanes) to give compound 21b.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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